2-(5-Methyloxazol-2-YL)ethan-1-amine dihydrochloride
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Overview
Description
2-(5-Methyloxazol-2-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H12Cl2N2O and a molecular weight of 199.08 g/mol . This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyloxazol-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of 5-methyloxazole with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is purified through crystallization or recrystallization techniques to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyloxazol-2-yl)ethan-1-amine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Scientific Research Applications
2-(5-Methyloxazol-2-yl)ethan-1-amine dihydrochloride is utilized in a wide range of scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activity.
Mechanism of Action
The mechanism of action of 2-(5-Methyloxazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modulating their activity. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(5-Methyloxazol-2-yl)ethan-1-amine: The base form of the compound without the dihydrochloride salt.
2-(5-Methyloxazol-2-yl)ethanol: A related compound with a hydroxyl group instead of an amine group.
5-Methyloxazole: The parent compound with a simpler structure
Uniqueness
2-(5-Methyloxazol-2-yl)ethan-1-amine dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in various applications where these properties are essential .
Properties
Molecular Formula |
C6H12Cl2N2O |
---|---|
Molecular Weight |
199.08 g/mol |
IUPAC Name |
2-(5-methyl-1,3-oxazol-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C6H10N2O.2ClH/c1-5-4-8-6(9-5)2-3-7;;/h4H,2-3,7H2,1H3;2*1H |
InChI Key |
JBLAZFIZOQOQSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(O1)CCN.Cl.Cl |
Origin of Product |
United States |
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